molecular formula C9H7Cl3N2OS B5207325 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol

1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol

Cat. No.: B5207325
M. Wt: 297.6 g/mol
InChI Key: VPXGGKJBKDHEPE-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-ylamino)-2,2,2-trichloroethanol is a synthetic organic compound characterized by the presence of a benzothiazole ring attached to an amino group and a trichloroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol typically involves the reaction of 2-aminobenzothiazole with trichloroacetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Aminobenzothiazole+TrichloroacetaldehydeThis compound\text{2-Aminobenzothiazole} + \text{Trichloroacetaldehyde} \rightarrow \text{this compound} 2-Aminobenzothiazole+Trichloroacetaldehyde→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-ylamino)-2,2,2-trichloroethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the trichloroethanol moiety to a less chlorinated alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trichloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Less chlorinated alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzothiazol-2-ylamino)-2,2,2-trichloroethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer or antiviral properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol exerts its effects is primarily through interactions with biological macromolecules. The benzothiazole ring can intercalate with DNA or interact with proteins, potentially disrupting their normal function. The trichloroethanol moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

    2-(1,3-Benzothiazol-2-ylamino)naphthalene-1,4-dione: Known for its antibacterial properties.

    1,3-Benzothiazol-2-ylaminocarbonylphosphoramidic acid: Used in early discovery research for its unique chemical properties.

Uniqueness: 1-(1,3-Benzothiazol-2-ylamino)-2,2,2-trichloroethanol is unique due to the combination of the benzothiazole ring and the trichloroethanol moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2OS/c10-9(11,12)7(15)14-8-13-5-3-1-2-4-6(5)16-8/h1-4,7,15H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXGGKJBKDHEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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